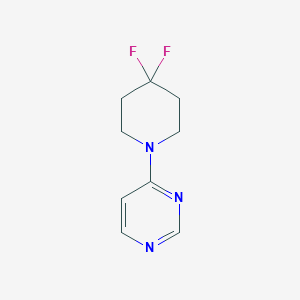

4-(4,4-difluoropiperidin-1-yl)pyrimidine

Description

4-(4,4-difluoropiperidin-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring with two fluorine atoms attached to the piperidine ring

Properties

IUPAC Name |

4-(4,4-difluoropiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3/c10-9(11)2-5-14(6-3-9)8-1-4-12-7-13-8/h1,4,7H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQXCAJCTKMLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine

Piperidine is fluorinated using diethylaminosulfur trifluoride (DAST) or analogous reagents. The reaction proceeds via nucleophilic substitution, replacing hydroxyl or other leaving groups with fluorine atoms. Typical conditions involve:

Purification of 4,4-Difluoropiperidine

The crude product is purified via distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical confirmation is achieved using -NMR ( for piperidine protons) and -NMR ().

Nucleophilic Substitution on Pyrimidine

The 4-chloropyrimidine intermediate undergoes nucleophilic substitution with 4,4-difluoropiperidine.

Reaction Conditions

Mechanism

The reaction proceeds via an (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring. The fluorine atoms on the piperidine enhance the nucleophile’s stability without steric hindrance.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling offers an alternative route, particularly for functionalized pyrimidines.

Buchwald-Hartwig Amination

-

Catalyst: Palladium(II) acetate ()

-

Ligand: Xantphos or BINAP

-

Base: Cesium carbonate ()

-

Solvent: Toluene or 1,4-dioxane

-

Temperature: 100–120°C

This method is advantageous for substrates sensitive to harsh nucleophilic conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields.

Optimized Protocol

-

Substrate: 4-Chloropyrimidine

-

Nucleophile: 4,4-Difluoropiperidine (1.3 equivalents)

-

Base:

-

Solvent: DMF

-

Microwave Conditions: 150°C, 300 W, 30 minutes

Purification and Characterization

Crude this compound is purified via recrystallization (ethanol/water) or column chromatography.

Spectroscopic Data

| Technique | Data |

|---|---|

| -NMR | |

| -NMR | |

| MS (ESI) |

Challenges and Optimization

Competing Side Reactions

-

Hydrolysis of Chloropyrimidine: Mitigated by anhydrous conditions and inert atmosphere.

-

Piperidine Degradation: Controlled by limiting reaction temperature to ≤100°C.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to acetonitrile improves isolability with minimal yield loss.

Industrial-Scale Production

Continuous Flow Reactors

Cost Considerations

| Component | Cost per kg |

|---|---|

| 4-Chloropyrimidine | $1,200 |

| 4,4-Difluoropiperidine | $3,500 |

| Palladium Catalyst | $8,000 |

Recent Advances and Patent Analysis

Chemical Reactions Analysis

Types of Reactions

4-(4,4-difluoropiperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced pyrimidine rings .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

4-(4,4-Difluoropiperidin-1-yl)pyrimidine is primarily investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and viral infections. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), particularly in mutant forms associated with cancer . This interaction is crucial for regulating cell growth and survival pathways, positioning the compound as a potential therapeutic agent in oncology.

Inhibitory Activity

The compound's inhibitory activity has been documented in various studies. For instance, modifications to the piperidine ring have shown to enhance the compound's potency and selectivity against specific targets. In particular, derivatives containing fluorine-substituted piperidine rings demonstrated improved metabolic stability and inhibitory potency compared to their non-fluorinated counterparts .

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | PI3Kα (mutant) | 48 | |

| 2-(4,4-Difluoropiperidin-1-yl)pyrimidine | PDE5 | 343 |

Biological Studies

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has made it a subject of interest in biological studies. For example, it has been explored as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a significant role in neuronal signaling and cardiovascular functions. The difluoropiperidine moiety enhances the lipophilicity and metabolic stability of the compound, further contributing to its biological activity.

Materials Science

Development of New Materials

In materials science, this compound is studied for its potential use in developing new materials with specific electronic or mechanical properties. Its unique chemical structure allows for various synthetic transformations that can lead to novel compounds with tailored functionalities.

Case Study 1: Cancer Therapeutics

In a study focusing on cancer therapeutics, researchers synthesized several analogs of this compound to evaluate their efficacy against PI3KαH1047R mutations prevalent in breast cancer. The results indicated that these analogs retained high cellular potency while demonstrating favorable pharmacokinetic profiles .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of derivatives containing the difluoropiperidine moiety. These compounds were found to exhibit significant inhibition of nNOS, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(4,4-difluoropiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-4-(4,4-difluoropiperidin-1-yl)pyrimidine

- 4-bromo-6-(4,4-difluoropiperidin-1-yl)pyrimidine

Uniqueness

4-(4,4-difluoropiperidin-1-yl)pyrimidine is unique due to the presence of both a pyrimidine ring and a difluoropiperidine ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(4,4-Difluoropiperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their roles as building blocks in DNA and RNA, and their derivatives exhibit a wide range of pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound features a pyrimidine ring substituted with a difluoropiperidine moiety. This structural configuration enhances its lipophilicity and binding affinity to various biological targets. The difluoropiperidine group is particularly significant for its potential to interact with specific enzymes and receptors involved in cellular pathways.

Key Mechanisms:

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values of this compound and related compounds:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| CDK Inhibition | 0.53 | |

| Anticancer (MCF-7 Cells) | 3.91 | |

| Antiviral | Not specified | |

| Antifungal | Not specified |

Case Studies

-

Anticancer Activity:

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant antiproliferative effects with an IC50 value of 3.91 µM. It induced G2/M phase arrest and apoptosis in treated cells, suggesting its potential as a chemotherapeutic agent . -

Inhibition of NAPE-PLD:

In another study focusing on pyrimidine derivatives, compounds similar to this compound were evaluated for their ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). These compounds showed promising results in reducing levels of bioactive lipids involved in pain and inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the piperidine ring significantly influence the biological activity of pyrimidine derivatives. For instance:

Q & A

Basic: What are the common synthetic routes for preparing 4-(4,4-difluoropiperidin-1-yl)pyrimidine, and what are their respective advantages?

Answer:

The synthesis of this compound typically involves:

- Stepwise Functionalization :

- Pyrimidine Core Construction : Fluorinated pyrimidines are often synthesized via cyclocondensation of β-keto esters or ketones with amidines under metal-free conditions (e.g., using p-toluenesulfonic acid as a catalyst) to achieve high yields (80–95%) .

- Piperidine Introduction : The 4,4-difluoropiperidine moiety is introduced via nucleophilic substitution or coupling reactions. For example, in a recent study, a Suzuki-Miyaura coupling or Buchwald-Hartwig amination was employed to attach the difluoropiperidine group to the pyrimidine ring, achieving regioselectivity through careful control of reaction temperature (60–100°C) and ligand selection (e.g., XPhos) .

- Advantages :

- Metal-Free Methods : Avoid transition-metal contamination, critical for pharmaceutical intermediates .

- Mild Conditions : Reactions at ambient or moderate temperatures preserve sensitive functional groups .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

Characterization relies on multi-modal spectroscopic analysis:

- ¹H/¹³C/¹⁹F NMR :

- The difluoropiperidine group exhibits distinct ¹⁹F NMR signals at δ −100 to −110 ppm due to CF₂ symmetry.

- Pyrimidine protons (e.g., H-2 and H-6) show coupling patterns (J = 2–5 Hz) in ¹H NMR, confirming substitution .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ with <2 ppm error) .

- X-ray Crystallography : Used sparingly due to challenges in crystallization, but provides definitive proof of regiochemistry .

Advanced: What strategies optimize the yield and purity of this compound in multi-step syntheses?

Answer:

Key optimization strategies include:

- Purification Techniques :

- Reaction Monitoring :

- In-situ FTIR or LC-MS tracks intermediates, minimizing side reactions (e.g., over-fluorination) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves coupling efficiency .

Advanced: How do computational studies contribute to understanding the physicochemical properties of this compound derivatives?

Answer:

Computational methods enable:

- DFT Calculations : Predict electronic effects of the CF₂ group on pyrimidine ring reactivity (e.g., nucleophilic attack at C-4 vs. C-2) .

- Molecular Dynamics Simulations : Assess membrane permeability (logP ~2.5) and bioavailability via passive diffusion .

- Docking Studies : Model interactions with biological targets (e.g., kinase active sites), guiding structural modifications for improved binding .

Advanced: What challenges arise in regioselective functionalization of the pyrimidine ring when introducing the 4,4-difluoropiperidine moiety?

Answer:

Challenges and solutions include:

- Competing Substitution Sites :

- C-2 vs. C-4 selectivity is influenced by directing groups (e.g., chloro or methoxy substituents) .

- Steric Hindrance :

- Bulky ligands (e.g., DavePhos) favor coupling at less hindered positions .

- Electronic Effects :

- Electron-withdrawing groups (e.g., F) deactivate specific ring positions, requiring harsher conditions (e.g., Pd(OAc)₂, 120°C) .

Basic: What role does the 4,4-difluoropiperidine group play in the biological activity of pyrimidine-based compounds?

Answer:

The 4,4-difluoropiperidine moiety:

- Enhances Metabolic Stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes .

- Improves Lipophilicity : Increases membrane permeability (clogP +0.5–1.0) compared to non-fluorinated analogs .

- Modulates Target Binding : The rigid chair conformation of the piperidine ring optimizes interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Advanced: How do structural modifications at different pyrimidine positions affect inhibitory potency?

Answer:

Case studies reveal:

- C-2 Substitution : Electron-donating groups (e.g., methoxy) reduce activity against kinases (IC₅₀ >1 μM vs. 0.2 μM for CF₃ analogs) .

- C-4 Modifications : Bulky substituents (e.g., aryl groups) improve selectivity by avoiding off-target interactions .

- C-5/C-6 Functionalization : Polar groups (e.g., -OH) enhance solubility but may reduce CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.